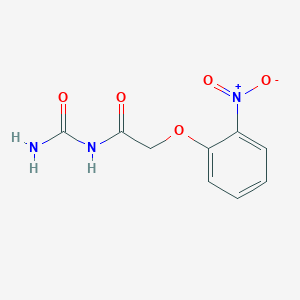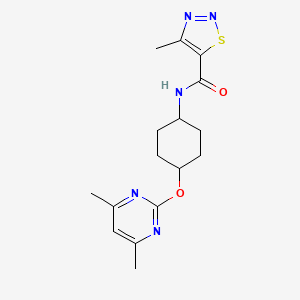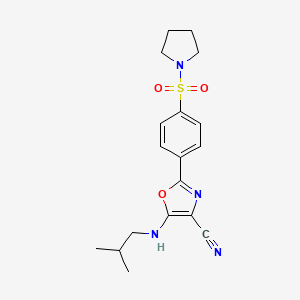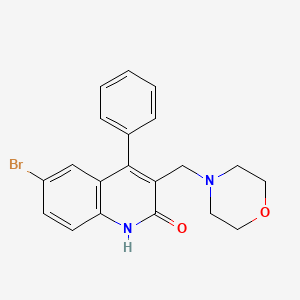
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used as precursors to a variety of ligands that are widely studied in coordination chemistry .科学的研究の応用
Corrosion Inhibition
A DFT study on bipyrazolic-type organic compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, revealed these compounds as potential corrosion inhibitors. The study examined parameters like energy gap, electronegativity, and global hardness to determine inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006). Similarly, a synthesis and comparative study between two pyrazoles showed their inhibiting activity against the corrosion of mild steel in hydrochloric acid, highlighting the potential of pyrazole derivatives in corrosion inhibition (Chadli et al., 2020).
Synthesis and Molecular Structure
The molecular structure of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties was investigated. This study included X-ray crystallography combined with Hirshfeld and DFT calculations, providing insights into the molecular packing and electronic properties of these compounds (Shawish et al., 2021).
Pharmaceutical Applications
In pharmacological contexts, certain pyrazole derivatives, including those related to 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline, were synthesized and evaluated for their antibacterial activity against various bacterial species. These compounds exhibited promising antibacterial activity, highlighting their potential in pharmaceutical applications (Al-Smaisim, 2012).
Catalytic Activities
Rh(I) complexes bearing N,N and N,P ligands, including those with pyrazole moieties, were anchored on glassy carbon electrodes to create recyclable hydroamination catalysts. These anchored Rh(I) complexes demonstrated catalytic activity for the intramolecular hydroamination of 4-pentyn-1-amine, forming 2-methyl-1-pyrroline (Tregubov et al., 2013).
作用機序
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of the parasites.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound may exert similar effects.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-11(12)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDKSCILSZUIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2466711.png)
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)

![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)

![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B2466723.png)
![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)
![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)
